molecular formula C8H5Cl2FO B1362235 6-Chloro-2-fluoro-3-methylbenzoyl chloride CAS No. 261762-81-6

6-Chloro-2-fluoro-3-methylbenzoyl chloride

Cat. No.: B1362235
CAS No.: 261762-81-6
M. Wt: 207.03 g/mol
InChI Key: NWTPJKCARLIKFP-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methylbenzoyl chloride is a chemical compound with the molecular formula C8H5Cl2FO . It has a molecular weight of 207.03 . This compound is used in laboratory chemicals and in the manufacture of substances .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1ccc(Cl)c(C(Cl)=O)c1F . The InChI code for this compound is 1S/C8H5Cl2FO/c1-4-2-3-5(9)6(7(4)11)8(10)12/h2-3H,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a flash point of 110/1mm .

Scientific Research Applications

  • Synthesis of Isoxazole Derivatives : Su Wei-ke (2008) described a synthetic method for isoxazole derivatives, starting from 2-chloro-6-fluorobenzaldehyde, through steps like oximation, chlorination, cyclization, hydrolysis, and acyl chlorination. This process offers a practical approach with a high yield and low cost (Su Wei-ke, 2008).

  • Ortho Effect in Solvolyses : Kyoung-Ho Park & D. N. Kevill (2012) investigated the ortho effect in solvolyses of 2,6-difluorobenzoyl chloride, highlighting the electronic destabilizing influence of fluorines and steric retardation due to ortho-fluorine atoms (Kyoung-Ho Park & D. N. Kevill, 2012).

  • Nucleophilic Aromatic Substitution and Carbonylation Methods : A. Daniewski et al. (2002) developed two methods for preparing 2-chloro-6-methylbenzoic acid, involving nucleophilic aromatic substitution and carbonylation. These methods are efficient for large-scale production (A. Daniewski et al., 2002).

  • Reactions in Corona Discharge : S. Chae, M. Lim, & S. Lee (2016) studied the reactions of chlorofluorotoluene in corona discharge, revealing insights into the displacement mechanisms of Cl in the presence of methyl groups (S. Chae, M. Lim, & S. Lee, 2016).

  • Dehydrogenation of Saturated CC and BN Bonds : C. Tang, A. Thompson, & S. Aldridge (2010) explored the dehydrogenation of saturated CC and BN bonds at cationic N-heterocyclic carbene-stabilized M(III) centers, shedding light on the reactivity and mechanisms involved (C. Tang, A. Thompson, & S. Aldridge, 2010).

  • Gas Electron Diffraction Analysis : T. Johansen, P. Dahl, & K. Hagen (2013) performed a gas electron diffraction analysis of 2-fluorobenzoyl chloride and other derivatives, offering insights into their molecular structures and conformational compositions (T. Johansen, P. Dahl, & K. Hagen, 2013).

  • Intramolecular Arylthiolations : S. Sahoo, A. Banerjee, S. Chakraborty, & B. Patel (2012) discussed regioselective intramolecular arylthiolations by ligand-free Cu and Pd catalyzed reactions, contributing to the understanding of such processes (S. Sahoo, A. Banerjee, S. Chakraborty, & B. Patel, 2012).

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

6-chloro-2-fluoro-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4-2-3-5(9)6(7(4)11)8(10)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTPJKCARLIKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378628
Record name 6-Chloro-2-fluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-82-7, 261762-81-6
Record name 6-Chloro-2-fluoro-3-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-fluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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